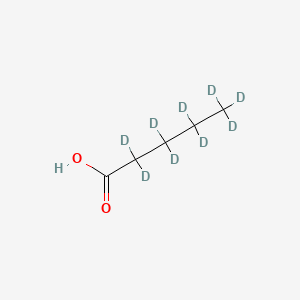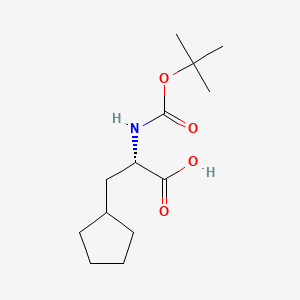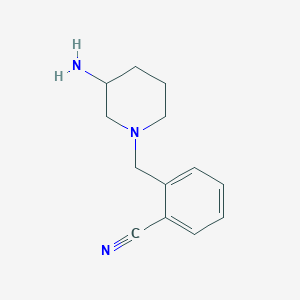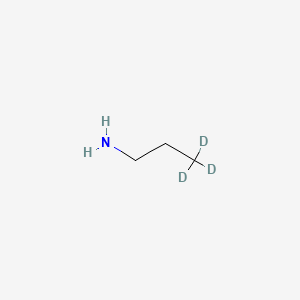
PHOSPHOENOLPYRUVIC ACID TRIS(CYCLOHEXYLAMMONIUM) SALT
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Phosphoenolpyruvic acid tris(cyclohexylammonium) salt can be synthesized through the reaction of phosphoenolpyruvic acid with cyclohexylamine under controlled conditions. The reaction typically involves the use of solvents like methanol and requires careful temperature regulation to ensure the stability of the product .
Industrial Production Methods
In industrial settings, the compound is produced by recrystallizing it from aqueous acetone and drying it under vacuum conditions. This method ensures high purity and stability of the compound, making it suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
Phosphoenolpyruvic acid tris(cyclohexylammonium) salt undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various phosphonates.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: It can participate in substitution reactions, particularly involving its phosphate group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions include various phosphonates, reduced phosphoenolpyruvic acid derivatives, and substituted phosphoenolpyruvic acid compounds .
Scientific Research Applications
Phosphoenolpyruvic acid tris(cyclohexylammonium) salt is widely used in scientific research due to its versatility:
Chemistry: It is used as a reagent in various chemical reactions and as a standard in analytical chemistry.
Biology: The compound is crucial in studying metabolic pathways, particularly glycolysis and gluconeogenesis.
Medicine: It is used in enzyme assays and as a substrate in various biochemical tests.
Mechanism of Action
Phosphoenolpyruvic acid tris(cyclohexylammonium) salt exerts its effects by participating in kinase reactions, where it donates its high-energy phosphate group to various substrates. This process is catalyzed by enzymes such as pyruvate kinase and phosphoenolpyruvate carboxykinase . The compound plays a key role in the biosynthesis of peptidoglycan cell walls and the generation of natural phosphonates .
Comparison with Similar Compounds
Similar Compounds
- Phosphoenolpyruvic acid tris(cyclohexylamine) salt
- 2-(Phosphonooxy)-2-propenoic acid tri(cyclohexylammonium) salt
- Phosphoenolpyruvate tris(cyclohexylammonium) salt
Uniqueness
Phosphoenolpyruvic acid tris(cyclohexylammonium) salt is unique due to its high stability and purity, making it highly suitable for biochemical research and industrial applications. Its ability to penetrate cell membranes and exhibit cytoprotective and antioxidative activity further distinguishes it from similar compounds .
Properties
CAS No. |
123334-13-4 |
|---|---|
Molecular Formula |
C9H20NO7P |
Molecular Weight |
285.23 g/mol |
IUPAC Name |
cyclohexanamine;2-phosphonooxyprop-2-enoic acid;hydrate |
InChI |
InChI=1S/C6H13N.C3H5O6P.H2O/c7-6-4-2-1-3-5-6;1-2(3(4)5)9-10(6,7)8;/h6H,1-5,7H2;1H2,(H,4,5)(H2,6,7,8);1H2 |
InChI Key |
KWXLLEQLHXXCTD-UHFFFAOYSA-N |
SMILES |
C=C(C(=O)O)OP(=O)(O)O.C1CCC(CC1)N.C1CCC(CC1)N.C1CCC(CC1)N.O |
Canonical SMILES |
C=C(C(=O)O)OP(=O)(O)O.C1CCC(CC1)N.O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-Chloro-5,6-dihydrobenzo[b]thiophen-7(4H)-one](/img/structure/B571634.png)
![[(E,2S,3R)-3-hydroxy-2-[[(Z)-tetracos-15-enoyl]amino]octadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B571635.png)





![2-(((3aR,4S,6R,6aS)-6-Amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethanol oxalate](/img/structure/B571649.png)
